(Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
The compound contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. It also has a methoxy group (-OCH3) and an acetate group (-COOCH3), which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzofuran ring, along with the methoxy and acetate groups attached at specific positions. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy groups could be cleaved under acidic conditions, or the acetate group could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether and ester groups could make it relatively polar, affecting its solubility in different solvents .Scientific Research Applications
Structural and Synthesis Applications
Research has delved into the structural aspects and synthesis applications of compounds structurally similar to "(Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate." For instance, the study on the rac-(Z)-Ethyl 2-bromo-2-[(3R,5R)-3-bromo-5-methyltetrahydrofuran-2-ylidene]acetate illustrates the Z configuration's significance in the compound's crystal structure, highlighting its potential in material science and organic synthesis (Loiseau et al., 2006).
Catalytic and Chemical Properties
N-heterocyclic carbenes have shown to be versatile nucleophilic catalysts for transesterification/acylation reactions, suggesting that compounds with similar chemical frameworks could play a role in facilitating organic transformations, thereby impacting synthetic methodologies (Grasa, Kissling, & Nolan, 2002).
Advanced Material Synthesis
The synthesis and structural analysis of a Schiff base-type Zinc(II) complex offer insights into the role of similar compounds in the development of new materials with potential applications in electronics and photonics, underscoring the utility of such compounds in material science (Chai et al., 2016).
Organic Reaction Mechanisms
A study on the novel synthesis of oxothiazolidine derivatives provides a foundation for understanding the reaction mechanisms involving compounds like "(Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate," which can be essential for developing new synthetic routes in organic chemistry (Hassan et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as dimethoxybenzaldehydes (dmbz), are often used as starting materials in condensation reactions forming schiff base compounds . Schiff base compounds are versatile ligands in numerous metal–organic complexes that are used as catalysts .
Mode of Action
Based on its structural similarity to dmbz, it can be inferred that it might interact with its targets through condensation reactions to form schiff base compounds .
Biochemical Pathways
Schiff base compounds, which this compound may form, are known to be involved in a variety of reactions, including c—o coupling reactions, the suzuiki–miyaura reaction, nitroaldol reactions, and a wide variety of other reactions .
Result of Action
A compound with a similar structure, known as dmbo-ma, has been reported to demonstrate selective toxicity toward mlh1-deficient cancer cells .
properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-23-15-6-4-5-12(20(15)25-3)9-17-19(22)14-8-7-13(10-16(14)27-17)26-11-18(21)24-2/h4-10H,11H2,1-3H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPXZACWRXRMJC-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate |
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